![molecular formula C7H9NO B1296585 7-Azabicyclo[4.2.0]oct-3-en-8-one CAS No. 20205-48-5](/img/structure/B1296585.png)

7-Azabicyclo[4.2.0]oct-3-en-8-one

Vue d'ensemble

Description

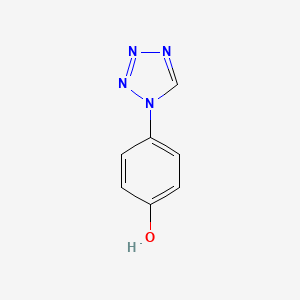

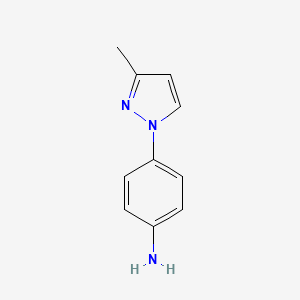

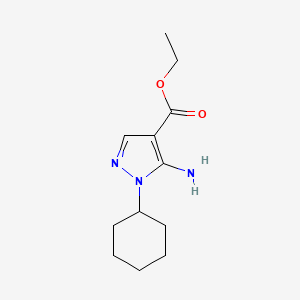

7-Azabicyclo[4.2.0]oct-3-en-8-one is a chemical compound with the linear formula C7H9NO . It has a molecular weight of 123.156 .

Synthesis Analysis

The synthesis of 7-Azabicyclo[4.2.0]oct-3-en-8-one involves cyclisation of ketones derived from the 4-allyl grouping to produce 3-substituted derivatives . Another method involves asymmetric cycloadditions which afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Molecular Structure Analysis

The molecular structure of 7-Azabicyclo[4.2.0]oct-3-en-8-one is represented by the linear formula C7H9NO . It has a molecular weight of 123.156 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

7-Azabicyclo[4.2.0]oct-3-en-8-one derivatives play a significant role in the field of organic chemistry, particularly in the synthesis of complex molecular structures. For instance, Curtis, Ball, and Kulagowski (2006) demonstrated the preparation of 8-Azabicyclo[3.2.1]oct-3-en-2-ones through asymmetric 1,3-dipolar cycloadditions, achieving excellent diastereofacial selectivity. This process was further elucidated using single-crystal X-ray diffraction studies (Curtis, Ball, & Kulagowski, 2006).

Antimicrobial and Anticancer Activities

Research by Kayarmar et al. (2014) focused on synthesizing novel azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues of 1H-imidazo[4,5-c]quinoline. These compounds exhibited significant antimicrobial and anticancer activities, with some derivatives showing comparable efficacy to ampicillin and potential as β-tubulin inhibitors (Kayarmar et al., 2014).

Novel Drug Delivery Systems

The creation of new drug delivery systems using azabicyclo[4.2.0]oct-3-en-8-one derivatives has also been explored. Lorena Blau et al. (2008) reported the synthesis of a cephalosporin derivative using this framework. This compound was highlighted for its potential in carrying a range of drugs, indicating versatility in pharmaceutical applications (Blau et al., 2008).

Synthesis of β-Amino Acids

Szakonyi et al. (2005) developed novel synthetic routes for β-amino acids starting from cis-7-azabicyclo[4.2.0]oct-4-en-8-one. These methods involved iodocyclization processes, demonstrating the utility of azabicyclo[4.2.0]oct-3-en-8-one derivatives in synthesizing important amino acid analogues (Szakonyi et al., 2005).

Neurological Disorder Treatments

The azabicyclo[4.2.0]oct-3-en-8-one framework is also utilized in developing treatments for neurological disorders. Mazurov et al. (2012) discovered a selective agonist of the α7 neuronal nicotinic acetylcholine receptor, based on this structure, which showed promise in treating cognitive impairment associated with neurological disorders (Mazurov et al., 2012).

Catalysis and Oxidation Processes

Toda et al. (2023) explored the use of azabicyclo[3.2.1]octan-8-ol, a homologue of 7-azabicyclo[4.2.0]oct-3-en-8-one, in catalyzing the oxidation of secondary alcohols. They demonstrated the efficacy of these compounds in catalytic processes using molecular oxygen, contributing to greener and more efficient chemical transformations (Toda et al., 2023).

Safety And Hazards

The safety data sheet for 7-Azabicyclo[4.2.0]oct-3-en-8-one suggests that in case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention. If inhaled, remove to fresh air and get medical attention. If not breathing, give artificial respiration. If ingested, do not induce vomiting and get medical attention .

Orientations Futures

The 8-azabicyclo[3.2.1]octane scaffold, which can be formed from 7-Azabicyclo[4.2.0]oct-3-en-8-one, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers worldwide .

Propriétés

IUPAC Name |

7-azabicyclo[4.2.0]oct-3-en-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-7-5-3-1-2-4-6(5)8-7/h1-2,5-6H,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHROAFZNBVGGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942281 | |

| Record name | 7-Azabicyclo[4.2.0]octa-3,7-dien-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Azabicyclo[4.2.0]oct-3-en-8-one | |

CAS RN |

20205-48-5 | |

| Record name | 7-Azabicyclo(4.2.0)oct-3-en-8-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020205485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20205-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Azabicyclo[4.2.0]octa-3,7-dien-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B1296527.png)